An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of the pyrrolopyridine scaffold, a bioisostere of indole, presents a unique profile of chemical and biological characteristics. Understanding its fundamental physicochemical parameters is paramount for its effective application in novel therapeutic design and development.
Molecular Identity and Structural Elucidation
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol is a bicyclic heteroaromatic compound. Its structure, characterized by a fused pyrrole and pyridine ring with a methanol substituent at the 2-position of the pyrrolo moiety, is foundational to its chemical behavior and potential biological activity.
Chemical Structure:
Figure 1. Chemical structure of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol | N/A |
| CAS Number | 1269479-13-1 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Canonical SMILES | C1=CNC2=C1N=CC(=C2)CO | [2] |
| InChI Key | PHEOXCPRDIGDAZ-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions provide valuable initial insights into the behavior of a molecule. The following properties were predicted using established algorithms and software, offering a foundational dataset for experimental design and interpretation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| Melting Point | 183.5 °C | ACD/Labs Percepta |
| Boiling Point | 400.9 ± 35.0 °C at 760 mmHg | ACD/Labs Percepta |
| logP (Octanol-Water Partition Coefficient) | 0.86 | Chemicalize |
| Aqueous Solubility | 1.81 g/L | Chemicalize |
| pKa (Most Acidic) | 14.3 ± 0.4 | ACD/Labs Percepta |
| pKa (Most Basic) | 3.4 ± 0.3 | ACD/Labs Percepta |
Interpretation and Implications for Drug Development
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Melting and Boiling Points: The predicted high melting and boiling points are indicative of a stable, solid compound at room temperature, likely due to intermolecular hydrogen bonding facilitated by the pyrrole N-H, the hydroxyl group, and the pyridine nitrogen. This thermal stability is advantageous for formulation and storage.
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Lipophilicity (logP): A predicted logP of 0.86 suggests that (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol possesses a balanced hydrophilic-lipophilic character. This is a favorable attribute in drug design, as it can influence membrane permeability and aqueous solubility, key factors in absorption, distribution, metabolism, and excretion (ADME) profiles.
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Aqueous Solubility: The predicted solubility of 1.81 g/L indicates moderate aqueous solubility. This property is critical for oral bioavailability and formulation of parenteral dosage forms. The presence of hydrogen bond donors and acceptors in the molecule contributes to its interaction with water.
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Ionization Constants (pKa): The predicted pKa values suggest that the compound has both weakly acidic (pyrrole N-H) and weakly basic (pyridine nitrogen) centers. The basic pKa of 3.4 indicates that the pyridine nitrogen will be protonated in highly acidic environments, such as the stomach. This ionization behavior is crucial for understanding its absorption characteristics and potential for salt formation, which can be leveraged to improve solubility and dissolution rates.
Spectroscopic Profile (Predicted)
Spectroscopic data is essential for the structural confirmation and quality control of a compound. The following are predicted NMR and IR spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
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δ 11.5-12.0 ppm (s, 1H): Pyrrole N-H proton. The broadness and chemical shift are characteristic of a proton attached to a nitrogen in a heteroaromatic system.
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δ 8.0-8.2 ppm (d, 1H): Aromatic proton on the pyridine ring (position 7).
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δ 7.5-7.7 ppm (d, 1H): Aromatic proton on the pyridine ring (position 5).
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δ 7.0-7.2 ppm (dd, 1H): Aromatic proton on the pyridine ring (position 6).
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δ 6.5-6.7 ppm (s, 1H): Proton on the pyrrole ring (position 3).
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δ 4.6-4.8 ppm (d, 2H): Methylene protons (-CH₂OH).
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δ 5.2-5.4 ppm (t, 1H): Hydroxyl proton (-OH).
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
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δ 150-155 ppm: Carbon at position 2 of the pyrrolo-pyridine ring.
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δ 145-150 ppm: Carbon at position 7a of the pyrrolo-pyridine ring.
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δ 125-130 ppm: Carbon at position 4a of the pyrrolo-pyridine ring.
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δ 120-125 ppm: Carbon at position 7 of the pyridine ring.
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δ 115-120 ppm: Carbon at position 5 of the pyridine ring.
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δ 110-115 ppm: Carbon at position 6 of the pyridine ring.
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δ 100-105 ppm: Carbon at position 3 of the pyrrole ring.
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δ 55-60 ppm: Methylene carbon (-CH₂OH).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
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3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, indicative of the hydroxyl and pyrrole groups.
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3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
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1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyridine and pyrrole rings.
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1480-1400 cm⁻¹: Aromatic ring skeletal vibrations.
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1050-1000 cm⁻¹: C-O stretching of the primary alcohol.
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway
A potential synthetic approach could involve the construction of the pyrrolopyridine core followed by the introduction or modification of the substituent at the 2-position. One common strategy is the Fischer indole synthesis or related cyclization reactions starting from a substituted pyridine precursor.
Figure 2. A conceptual synthetic workflow for (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol.
Experimental Determination of Physicochemical Properties: Standard Protocols
For researchers aiming to experimentally validate the predicted properties, the following established protocols are recommended.
This method is considered the gold standard for determining the solubility of a compound.
Protocol:
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Add an excess amount of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol to a known volume of purified water or a relevant buffer solution in a sealed, thermostated vessel.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, cease agitation and allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be employed.
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Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The determined concentration represents the aqueous solubility of the compound under the specified conditions.
The logP value is a critical measure of a compound's lipophilicity.
Protocol:
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Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer).
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Dissolve a known amount of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol in either the n-octanol or aqueous phase.
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Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
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Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to separate completely.
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Carefully collect samples from both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
This method is effective for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Protocol:
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Prepare a series of buffer solutions with accurately known pH values spanning a range that brackets the predicted pKa values.
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Prepare a stock solution of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol in a suitable solvent (e.g., methanol or DMSO).
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Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
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Record the UV-Vis spectrum of the compound in each buffer solution over an appropriate wavelength range.
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Plot the absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients against the pH of the buffer solutions.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Conclusion and Future Directions
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol represents a promising scaffold for the development of novel therapeutic agents. The predicted physicochemical properties outlined in this guide provide a solid foundation for initiating drug discovery programs. The balanced lipophilicity and moderate aqueous solubility suggest the potential for favorable ADME characteristics. However, it is imperative that these computational predictions are validated through rigorous experimental investigation. Future work should focus on the development of a robust and scalable synthetic route to enable the synthesis of sufficient quantities for comprehensive biological evaluation and further physicochemical characterization. The experimental determination of the properties discussed herein will be crucial for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of this promising molecular entity into a viable drug candidate.
References
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ACD/Labs Percepta Platform. [Link]
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Chemicalize by ChemAxon. [Link]
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PubChem Compound Summary for CID 15590930, (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol. [Link]
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PubChemLite. (1h-pyrrolo[3,2-b]pyridin-6-yl)methanol. [Link][2]
